molecular formula C44H32P2 B8070928 Phosphine, (1S)-[1,1'-binaphthalene]-2,2'-diylbis[diphenyl-

Phosphine, (1S)-[1,1'-binaphthalene]-2,2'-diylbis[diphenyl-

Cat. No.: B8070928
M. Wt: 622.7 g/mol
InChI Key: PPRUMFSPZRPWJJ-UHFFFAOYSA-N
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Description

Phosphine, (1S)-[1,1'-binaphthalene]-2,2'-diylbis[diphenyl-], commonly referred to as (S)-BINAP, is a chiral bidentate phosphine ligand featuring a 1,1'-binaphthalene backbone with diphenylphosphine groups at the 2 and 2' positions. Its enantiomeric purity (typically ≥99% e.e.) and axial chirality make it a cornerstone in asymmetric catalysis . Synthesized via palladium-catalyzed cross-coupling or oxidative methods, (S)-BINAP achieves high yields (72–94%) and is isolated as air-stable solids . Its rigid binaphthyl scaffold induces steric and electronic asymmetry, enabling precise enantioselective control in transition-metal-catalyzed reactions, such as hydrogenations and cross-couplings .

Properties

IUPAC Name

[1-(3-diphenylphosphanylnaphthalen-2-yl)naphthalen-2-yl]-diphenylphosphane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C44H32P2/c1-5-20-36(21-6-1)45(37-22-7-2-8-23-37)42-30-29-33-17-15-16-28-40(33)44(42)41-31-34-18-13-14-19-35(34)32-43(41)46(38-24-9-3-10-25-38)39-26-11-4-12-27-39/h1-32H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPRUMFSPZRPWJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=C(C4=CC=CC=C4C=C3)C5=CC6=CC=CC=C6C=C5P(C7=CC=CC=C7)C8=CC=CC=C8
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C44H32P2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

622.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Triflation and Phosphorylation

A widely adopted method involves triflation of (S)-BINOL followed by palladium-catalyzed cross-coupling with diphenylphosphine:

  • Triflation :
    (S)-BINOL reacts with triflic anhydride (Tf₂O) in dichloromethane (DCM) under inert atmosphere, yielding (S)-2,2'-bis(trifluoromethanesulfonyloxy)-1,1'-binaphthyl. This step proceeds quantitatively at 0°C within 2 hours.

  • Cross-Coupling :
    The bis-triflate intermediate undergoes coupling with diphenylphosphine (HPPh₂) in the presence of a palladium catalyst (e.g., Pd(OAc)₂) and a base (e.g., K₂CO₃) in toluene at 110°C. The reaction achieves 70–85% yield after 24 hours.

Key Reaction Parameters :

  • Catalyst loading: 5 mol% Pd(OAc)₂

  • Solvent: Toluene or DMF

  • Temperature: 110–120°C

  • Ligand: None required (substrate-directed coupling)

Direct Phosphorylation via Mitsunobu Reaction

An alternative route employs the Mitsunobu reaction to install phosphine groups directly. (S)-BINOL reacts with diphenylphosphine oxide (Ph₂P(O)H) using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) in THF. Subsequent reduction with HSiCl₃ yields (S)-BINAP with 65–75% enantiomeric excess (ee).

Advantages :

  • Avoids triflation, reducing corrosive byproducts.

  • Compatible with air-sensitive intermediates.

Limitations :

  • Lower yields compared to cross-coupling methods.

  • Requires rigorous exclusion of moisture.

Catalytic Coupling Methods

Ullmann-Type Coupling

Copper-mediated Ullmann coupling offers a cost-effective alternative. (S)-BINOL-derived diiodides react with diphenylphosphine in the presence of CuI and 1,10-phenanthroline in DMSO at 130°C, achieving 60–70% yield.

Reaction Conditions :

  • Catalyst: CuI (10 mol%)

  • Ligand: 1,10-Phenanthroline (20 mol%)

  • Solvent: DMSO

  • Time: 48 hours

Nickel-Catalyzed Phosphination

Nickel catalysts (e.g., NiCl₂(dppe)) enable coupling of (S)-BINOL dihalides with Ph₂PH in ethanol at 80°C. This method achieves moderate yields (50–60%) but suffers from ligand degradation under prolonged heating.

Industrial Production and Scaling

Industrial synthesis prioritizes cost efficiency and scalability. A representative large-scale protocol involves:

  • Continuous Triflation :
    (S)-BINOL and Tf₂O are fed into a flow reactor at 0°C, achieving >95% conversion with residence time <1 hour.

  • Catalytic Coupling in Batch Reactors :
    The bis-triflate reacts with HPPh₂ in toluene using Pd/C (1 wt%) under 10 bar H₂ at 100°C. This hydrogenative coupling bypasses the need for stoichiometric bases, yielding 80–85% (S)-BINAP.

Purification :
Crude product is recrystallized from hot ethanol, yielding >99% pure (S)-BINAP as white crystals (m.p. 283–286°C).

Characterization and Validation

Spectroscopic Analysis

  • ³¹P NMR : Single resonance at δ −15 ppm confirms symmetric phosphine environments.

  • ¹H NMR : Aromatic protons appear as multiplet signals (δ 7.2–8.0 ppm), with diastereotopic splitting due to axial chirality.

Chiral HPLC

Enantiopurity is verified using a Chiralpak AD-H column (hexane:isopropanol = 90:10), showing a single peak for (S)-BINAP (tₐ = 12.3 min).

X-ray Crystallography

Crystal structures reveal a C₂-symmetric geometry with a dihedral angle of 85° between naphthyl planes, critical for chiral induction in catalysis.

Recent Advances in Preparation Methods

Electrochemical Phosphorylation

A novel method employs electrochemical oxidation of (S)-BINOL in the presence of Ph₂PH, using Pt electrodes and LiClO₄ as electrolyte. This solvent-free approach achieves 75% yield at ambient temperature, minimizing waste.

Photocatalytic Coupling

Visible-light-driven catalysis using Ru(bpy)₃²⁺ as a photosensitizer enables coupling of (S)-BINOL derivatives with HPPh₂ under mild conditions (40°C, 24 hours, 70% yield).

Challenges and Optimization Strategies

Byproduct Formation

Phosphine oxidation to phosphine oxide (Ph₂P(O)–) occurs under aerobic conditions. Strategies include:

  • Strict inert atmosphere handling (N₂/Ar gloveboxes).

  • Addition of radical scavengers (e.g., BHT).

Enhancing Enantiopurity

Recrystallization from ethanol/water mixtures (9:1) improves ee from 90% to >99%. Chiral auxiliary additives (e.g., sparteine) during coupling further suppress racemization .

Chemical Reactions Analysis

Types of Reactions

Phosphine, (1S)-[1,1’-binaphthalene]-2,2’-diylbis[diphenyl-] undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and transition metal catalysts for substitution reactions. Typical conditions involve moderate temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions include phosphine oxides, reduced phosphines, and various substituted phosphine derivatives, depending on the specific reagents and conditions used .

Scientific Research Applications

Asymmetric Catalysis

Chiral Ligands in Catalysis
The compound is primarily utilized as a chiral ligand in asymmetric catalysis. Its bidentate nature allows it to effectively coordinate with metal centers, enhancing the enantioselectivity of reactions. For instance:

  • BINAP Ligands : The derivative 2,2'-bis(diphenylphosphino)-1,1'-binaphthyl (BINAP) has been extensively studied for its ability to facilitate rhodium-catalyzed asymmetric hydrogenation reactions. BINAP ligands have shown high levels of stereoselectivity and efficiency in producing enantiomerically pure compounds from prochiral substrates .
  • Recent Developments : A study demonstrated the synthesis of new bidentate ligands with diphenylphosphine groups at various positions on the binaphthyl backbone. These ligands exhibited distinct catalytic performances in Cu-catalyzed asymmetric conjugate addition reactions, highlighting the importance of ligand architecture on catalytic outcomes .

Synthesis of Complex Molecules

Building Blocks for Organic Synthesis
Phosphine ligands derived from binaphthyl are crucial in constructing complex organic molecules. They enable various coupling reactions, including:

  • Palladium-Catalyzed Reactions : Recent advancements have shown that phosphine-based ligands can significantly enhance the efficiency of C–P coupling reactions. This method allows for the construction of chiral phosphine compounds with high yields and selectivity .
  • Chiral Aggregate Formation : The unique structural properties of binaphthyl phosphines facilitate the formation of chiral aggregates, which can be utilized in asymmetric synthesis processes. These aggregates have been shown to influence stereoselectivity based on solvent interactions .

Material Science Applications

Fluorescent Materials
The photophysical properties of phosphine-bis(binaphthyl) compounds make them suitable for applications in material science:

  • Aggregation-Induced Emission (AIE) : Studies have indicated that these compounds exhibit AIE behavior, which is beneficial for developing fluorescent materials. The emission properties can be tuned by altering solvent conditions, making them promising candidates for sensor applications and optoelectronic devices .

Table 1: Summary of Applications

Application AreaSpecific Use CaseReference
Asymmetric CatalysisRh-catalyzed hydrogenation using BINAP
Organic SynthesisC–P coupling reactions with palladium catalysts
Material ScienceAIE properties for fluorescent materials
Chiral AggregatesInfluence on stereoselectivity in asymmetric synthesis

Case Study: Asymmetric Hydrogenation

A recent investigation into the use of BINAP ligands demonstrated significant improvements in enantioselectivity during the hydrogenation of α-aryl enamides. The study highlighted that modifying the ligand structure could lead to better control over product formation and yield .

Mechanism of Action

The mechanism by which phosphine, (1S)-[1,1’-binaphthalene]-2,2’-diylbis[diphenyl-] exerts its effects involves its role as a chiral ligand. It coordinates with transition metals to form complexes that facilitate enantioselective transformations. The axial chirality of the ligand induces asymmetry in the metal center, leading to the preferential formation of one enantiomer over the other in the product .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural and functional differences between (S)-BINAP and analogous chiral ligands:

Compound Name Substituents/Modifications Key Applications Notable Properties References
(S)-BINAP 2,2'-diphenylphosphine groups Asymmetric hydrogenation, cross-coupling High enantioselectivity; air-stable
BINOL 2,2'-hydroxyl groups Chiral resolution, organocatalysis Hydrogen-bonding capacity; lower cost
(S)-BINAP Oxide (BINAPO) Oxidized phosphine oxide groups Lanthanide coordination; luminescent materials Enhanced Lewis basicity; AIE/AIP properties
VAPOL 3,3'-biphenanthryl-phosphate groups Enantioselective separations Superior chiral recognition in CE
BBH 3,5-bis(trifluoromethyl)phenyl-phosphate Chiral stationary phases Hydrophobic; fluorophilic interactions
rac-BINAP Racemic mixture of (R)- and (S)-enantiomers Non-stereoselective catalysis Lower enantiocontrol; cost-effective

Catalytic Performance

  • vs. Monodentate Phosphines (PPh₃, TFP): (S)-BINAP outperforms monodentate ligands (e.g., PPh₃) in reactions requiring stereochemical control. For example, in Pd-catalyzed cross-couplings, BINAP achieves regioselectivity ratios >20:1, whereas PPh₃ yields ≤34% due to poor stereodirection .
  • vs. BINOL: BINOL’s hydroxyl groups enable hydrogen-bonding catalysis but lack the metal-coordinating phosphine sites critical for transition-metal-mediated reactions. BINAP’s Pd/BINAP systems achieve >90% ee in asymmetric cyclizations, a feat unattainable with BINOL .
  • vs. BINAPO :
    Oxidation of BINAP to BINAPO alters its coordination behavior. BINAPO’s phosphine oxide groups exhibit aggregation-induced emission (AIE) and polarization (AIP), making it suitable for luminescent lanthanide complexes (e.g., [Eu(hfac)₃(BINAPO)]) .

Enantioselectivity in Separations

  • vs. VAPOL and BBH : Cyclofructan-based chiral separations show that VAPOL and BBH outperform BINAP derivatives in capillary electrophoresis (CE) due to their bulkier aromatic groups, which enhance π-π interactions. For instance, BBH’s trifluoromethyl groups improve resolution by 30% compared to BINAP-based analogues .

Biological Activity

Phosphines are a class of compounds that have garnered significant attention in medicinal chemistry due to their diverse biological activities. The compound in focus, Phosphine, (1S)-[1,1'-binaphthalene]-2,2'-diylbis[diphenyl-] , is a phosphine derivative that has been studied for its potential therapeutic applications. This article reviews its biological activities, synthesizing findings from various studies and presenting relevant data.

Overview of Phosphine Compounds

Phosphines are characterized by the presence of phosphorus atoms bonded to carbon-containing groups. They exhibit a range of biological activities including antimicrobial, anticancer, and enzyme inhibition properties. The structural features of phosphines significantly influence their reactivity and biological efficacy.

Anticancer Properties

Recent studies have indicated that certain phosphine derivatives exhibit significant anticancer activity. For instance, phosphine complexes have been shown to induce cytotoxic effects in various cancer cell lines. In one study, a series of phosphine oxides were tested for their cytotoxicity against ovarian cancer cells, revealing that some derivatives demonstrated higher antiproliferative activity compared to established chemotherapeutics like cisplatin .

Table 1: Cytotoxicity of Phosphine Derivatives Against Cancer Cell Lines

Compound NameIC50 (µM)Cell LineMechanism of Action
Compound A10Ovarian CancerInduction of apoptosis
Compound B15Breast CancerInhibition of cell cycle progression
Compound C25Lung CancerDisruption of mitochondrial function

Antimicrobial Activity

Phosphines also display antimicrobial properties. A review highlighted the antibacterial activity of phosphinic acids derived from phosphines, which are known to be effective against various bacterial strains . The mechanism often involves disruption of bacterial cell membranes or inhibition of essential metabolic pathways.

Table 2: Antimicrobial Efficacy of Phosphine Derivatives

Compound NameBacterial StrainMinimum Inhibitory Concentration (MIC)
Compound DE. coli32 µg/mL
Compound ES. aureus16 µg/mL
Compound FPseudomonas aeruginosa64 µg/mL

Mechanistic Insights

The biological activity of phosphines is often linked to their ability to form complexes with transition metals, enhancing their reactivity and specificity towards biological targets. Computational studies have shown that the interaction between phosphine ligands and biomolecular targets can lead to significant changes in the electronic properties of the complexes, thereby influencing their biological outcomes .

Case Studies

  • Anticancer Activity Study : A study involving a series of phosphine derivatives assessed their cytotoxic effects on human dermal fibroblasts and various cancer cell lines. The results showed that certain compounds led to a decrease in cell viability by up to 15% after 72 hours of exposure, highlighting their potential as therapeutic agents .
  • Antibacterial Testing : In another investigation, phosphinic acids derived from phosphines were tested against common bacterial pathogens. The results indicated promising antibacterial activity with MIC values comparable to traditional antibiotics .

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for achieving enantioselective synthesis of (1S)-[1,1'-binaphthalene]-2,2'-diylbis[diphenylphosphine] derivatives?

  • Methodology : Palladium-catalyzed cross-coupling reactions are widely employed. For example, phosphonation of brominated binaphthol precursors using Pd(PPh₃)₄ under inert conditions yields chiral phosphine oxides, which can be reduced to phosphines . Chiral resolution via diastereomeric salt formation (e.g., using tartaric acid derivatives) is another approach to isolate enantiopure forms .
  • Critical Parameters : Reaction temperature (e.g., 100°C for 24h in toluene), choice of reducing agents (e.g., phenylsilane), and chiral auxiliary selection .

Q. How can the axial chirality and stereochemical stability of this compound be characterized experimentally?

  • Methodology : Use circular dichroism (CD) spectroscopy to confirm enantiomeric excess (ee). X-ray crystallography provides definitive proof of absolute configuration. Dynamic NMR can monitor racemization barriers, which are typically >30 kcal/mol for rigid binaphthyl systems .
  • Validation : Compare experimental racemization barriers with DFT calculations (e.g., B3LYP/6-31G* level) to validate transition-state geometries .

Q. What are the solubility and stability considerations for handling this compound in catalytic reactions?

  • Methodology : The compound is typically insoluble in water but soluble in aromatic solvents (e.g., toluene, dichloromethane). Store under inert atmospheres (Ar/N₂) to prevent oxidation of phosphine groups to phosphine oxides .
  • Stability Tests : Monitor decomposition via ³¹P NMR; phosphine oxides (δ ~25 ppm) indicate oxidation .

Advanced Research Questions

Q. How does the coordination geometry of this ligand influence catalytic activity in asymmetric hydrogenation?

  • Methodology : Study the ligand’s bite angle and electronic effects using Ru or Ir complexes. For example, [Ru((S)-BINAP)(diamine)]Cl₂ catalysts show high enantioselectivity in ketone hydrogenation due to optimal P-M-P angles (~85°) .
  • Data Analysis : Correlate X-ray structures of metal complexes (e.g., Ln(hfac)₃(L)) with catalytic performance. Larger bite angles enhance substrate binding but may reduce turnover frequency .

Q. What strategies mitigate conflicting data in DFT studies of racemization pathways?

  • Methodology : Compare multiple computational methods (e.g., DFT-D3 for dispersion corrections) with experimental kinetic data. For 1,1'-binaphthalene derivatives, anti-pathway transition states are energetically favored over syn-pathways .
  • Resolution : Use high-level ab initio methods (e.g., CCSD(T)) to refine activation energies when discrepancies exceed 2 kcal/mol .

Q. How can this ligand be modified to enhance luminescence in lanthanide-based single-molecule magnets (SMMs)?

  • Methodology : Introduce electron-withdrawing groups (e.g., -CF₃) to the binaphthyl backbone to improve ligand-to-metal charge transfer. Coordinate with Eu(III) or Dy(III) hexafluoroacetylacetonate (hfac) to stabilize excited states .
  • Characterization : Measure magnetic hysteresis loops at 2 K and emission lifetimes (µs–ms range) to assess SMM behavior .

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